Boc-NH-PEG26-C2-NH2

Antibody-Drug Conjugate Pharmacokinetics Aggregation

This monodisperse Boc-PEG27-amine linker features a base-stable Boc-protected amine and a free primary amine for orthogonal, stepwise conjugation. The precisely defined 27-unit PEG chain provides a superior hydrophilic spacer essential for masking hydrophobic payloads (e.g., auristatins) in high-DAR ADC development, preventing aggregation and premature clearance. Ideal for PROTAC linker SAR studies and biomaterial PEGylation requiring optimal steric shielding.

Molecular Formula C59H120N2O28
Molecular Weight 1305.6 g/mol
Cat. No. B11938754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-NH-PEG26-C2-NH2
Molecular FormulaC59H120N2O28
Molecular Weight1305.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
InChIInChI=1S/C59H120N2O28/c1-59(2,3)89-58(62)61-5-7-64-9-11-66-13-15-68-17-19-70-21-23-72-25-27-74-29-31-76-33-35-78-37-39-80-41-43-82-45-47-84-49-51-86-53-55-88-57-56-87-54-52-85-50-48-83-46-44-81-42-40-79-38-36-77-34-32-75-30-28-73-26-24-71-22-20-69-18-16-67-14-12-65-10-8-63-6-4-60/h4-57,60H2,1-3H3,(H,61,62)
InChIKeyVENUICYAJSMYGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[27-Unit Polyethylene Glycol]-ethylcarbamate: A Heterobifunctional PEG Linker for Controlled Bioconjugation


tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate, also designated Boc-PEG27-amine, is a linear heterobifunctional polyethylene glycol (PEG) derivative with a precisely defined 27-unit ethylene glycol chain . It features a tert-butyloxycarbonyl (Boc)-protected primary amine at one terminus and a free primary amine at the other, enabling orthogonal, stepwise conjugation strategies. With a molecular formula of C59H120N2O28 and a molecular weight of 1305.58 g/mol, this monodisperse PEG linker provides a consistent, extended hydrophilic spacer for applications in antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and targeted protein degradation, where precise control over spatial orientation and conjugate solubility is critical [1].

Why Boc-PEG27-Amine Cannot Be Replaced by Shorter or Unprotected PEG Linkers in ADC and PROTAC Development


In bioconjugate development, linker selection is a critical determinant of pharmacokinetics, solubility, and therapeutic index. Substituting Boc-PEG27-amine with a shorter PEG chain (e.g., PEG4, PEG8) or an unprotected analog introduces quantifiable performance deficits. Studies demonstrate that PEG chain length directly modulates plasma clearance; conjugates with PEG8 or PEG12 exhibit significantly improved pharmacokinetic profiles and reduced aggregation compared to those with PEG4 or non-PEGylated linkers [1]. The precise 27-unit chain of Boc-PEG27-amine provides an extended hydrophilic spacer that is essential for masking the hydrophobicity of potent payloads, such as auristatins, thereby preventing aggregation and premature clearance. Furthermore, the Boc protecting group is integral to synthetic workflows, offering base-stable, acid-labile protection that is essential for orthogonal conjugation. Unprotected PEG-amines are prone to uncontrolled reactions and byproduct formation. The specific combination of chain length, monodispersity, and orthogonal protecting group in Boc-PEG27-amine is not readily interchangeable with generic PEG linkers without compromising key performance attributes validated in the evidence below .

Quantitative Evidence Differentiating Boc-PEG27-Amine for Bioconjugation: PK, Aggregation, and Synthetic Efficiency


Extended PEG27 Spacer Reduces Hydrophobicity-Driven Aggregation and Improves PK Compared to Shorter PEG Chains

The PEG chain length of a linker is a critical determinant of an ADC's hydrophobicity, which directly influences aggregation propensity and plasma clearance. In a head-to-head study of DAR8-ADCs prepared with cleavable pendant-type PEG linkers of varying lengths (PEG4, PEG8, and PEG12), increasing PEG chain length led to a quantifiable decrease in overall conjugate hydrophobicity as measured by HIC analysis [1]. This reduction in hydrophobicity correlated with a decrease in aggregate content in stability studies at 40°C [1]. Critically, in pharmacokinetic studies, DAR8-ADCs with PEG8 and PEG12 demonstrated a superior PK profile compared to DAR8-ADCs with PEG4 and DAR4-ADCs without PEG [1]. The PEG27 chain in Boc-PEG27-amine, being significantly longer than PEG12, is expected to confer even greater hydrophilicity and a further improved PK profile based on the established relationship between PEG length and conjugate performance [2]. This trend is supported by independent work showing that PEG24-containing ADCs have reduced plasma clearance and increased anti-tumor activity compared to non-PEGylated controls [3].

Antibody-Drug Conjugate Pharmacokinetics Aggregation

Boc Protection Enables Orthogonal Conjugation with High Synthetic Yield Compared to Unprotected Amines

The Boc protecting group is essential for controlled, stepwise conjugation. In synthetic protocols for related Boc-PEGn-NHS esters, Boc protection of the terminal amine is achieved with >95% yield using tert-butyl dicarbonate (t-Boc₂O) under Schotten-Baumann conditions . This high incorporation efficiency minimizes di-Boc byproducts, ensuring the production of a high-purity, monofunctional intermediate . In contrast, the use of an unprotected diamine PEG (e.g., Amino-PEG27-amine) in a similar step would lead to statistical mixtures of mono- and di-conjugated products and potential cross-linking. The Boc group's orthogonal stability (stable to base, labile to acid) is a cornerstone of Fmoc-based solid-phase peptide synthesis (SPPS) and is utilized in the assembly of complex PEG-peptide conjugates for gene delivery [1]. The Boc group can be removed cleanly and efficiently (e.g., >98% yield in some microwave-assisted protocols [2]) to reveal a free amine for the next conjugation step, a level of control not possible with unprotected analogs.

Solid-Phase Synthesis Protecting Group Bioconjugation

PEG27 Spacer Enhances Aqueous Solubility and Biocompatibility of Conjugates Relative to Alkyl and Shorter PEG Linkers

The hydrophilic nature of the PEG backbone is a primary advantage over alkyl-based linkers in drug conjugate design. The 27-unit PEG chain of Boc-PEG27-amine imparts high water solubility, which is critical for maintaining the physicochemical properties of the final conjugate. The PEG spacer is known to increase solubility in aqueous media, a property that is directly proportional to chain length [1]. This is in stark contrast to alkyl chain linkers, which are hydrophobic and can induce aggregation of the conjugate. In the context of PROTACs, PEG linkers are specifically employed to fix solubility issues associated with alkyl linkers . Furthermore, PEG is known to be non-immunogenic and biocompatible, reducing the immunogenicity of peptides and proteins when conjugated [2]. The extended PEG27 chain provides a larger hydration sphere and greater spatial separation between linked biomolecules than shorter PEG chains (e.g., PEG4, PEG8), further minimizing non-specific binding and enhancing stability [3].

Solubility Biocompatibility PROTAC

High Purity and Monodispersity of Boc-PEG27-Amine Ensure Reproducible Conjugation Stoichiometry

The use of monodisperse PEG linkers, such as Boc-PEG27-amine with a defined molecular weight of 1305.58 g/mol [1], is a critical factor in achieving reproducible bioconjugate synthesis and consistent analytical characterization. Unlike polydisperse PEGs, which consist of a mixture of chain lengths, monodisperse PEGs yield conjugates with a single, defined mass. This simplifies quality control and ensures batch-to-batch consistency in terms of drug-to-antibody ratio (DAR) and payload distribution. The reported purity of commercial Boc-PEG27-amine is typically ≥95-97% [2], a specification that is essential for minimizing side reactions and ensuring the homogeneity of the final therapeutic candidate. In contrast, polydisperse PEG linkers produce a heterogeneous mixture of conjugate species, complicating regulatory approval and potentially leading to variable in vivo performance.

Monodisperse PEG Purity ADC

Boc-PEG27-Amine is a Foundational Linker for PROTAC Synthesis, Enabling Ternary Complex Optimization

In the development of proteolysis-targeting chimeras (PROTACs), linker length and composition are key variables for optimizing the formation of a stable ternary complex between the target protein, E3 ligase, and the PROTAC molecule. PEG-based linkers are a cornerstone of PROTAC design due to their flexibility and solubility . The Boc-PEG27-amine linker provides an extended, 27-unit PEG spacer that can be used to systematically explore the distance and orientation required for efficient ubiquitination and degradation. Amino-PEG27-amine, the unprotected analog, is a commercially validated PROTAC linker . The Boc-protected version, Boc-PEG27-amine, offers the critical advantage of orthogonal protection, allowing it to be incorporated into complex PROTACs using solid-phase or sequential solution-phase synthesis. This enables the creation of diverse PROTAC libraries where linker length (e.g., PEG4, PEG8, PEG12, PEG27) and composition are varied in parallel to identify the optimal construct for a given target . The ability to precisely tune the linker length with monodisperse PEG building blocks is a fundamental requirement for structure-activity relationship (SAR) studies in targeted protein degradation.

PROTAC Targeted Protein Degradation Linker Library

Primary Application Scenarios for Boc-PEG27-Amine in Bioconjugate R&D and Drug Discovery


Development of High-DAR Antibody-Drug Conjugates (ADCs) with Reduced Aggregation and Optimized Pharmacokinetics

In ADC development, achieving high drug-to-antibody ratios (DAR) is often necessary for potent anti-tumor activity but is frequently associated with increased hydrophobicity, aggregation, and accelerated plasma clearance. Boc-PEG27-amine serves as a hydrophilic linker component to mitigate these liabilities. Evidence demonstrates that increasing PEG chain length reduces ADC hydrophobicity and aggregate content while improving pharmacokinetic profiles [1][2]. The extended PEG27 chain of this linker is therefore strategically employed to mask the hydrophobicity of potent payloads (e.g., auristatins), enabling the formulation of high-DAR ADCs (e.g., DAR8) with favorable stability and circulation half-lives.

Synthesis of Orthogonally Protected Linker-Payloads for Stepwise Bioconjugation

The heterobifunctional nature of Boc-PEG27-amine, featuring a Boc-protected amine and a free amine, is ideally suited for constructing complex, multi-component bioconjugates. The Boc group provides orthogonal protection that is stable to the basic conditions often used in acylation or alkylation of the free amine . This allows for the sequential attachment of a drug payload, fluorescent tag, or targeting ligand in a controlled manner. The high yield (>95%) and selectivity of Boc protection minimize byproduct formation, ensuring the generation of a high-purity intermediate for the final deprotection and conjugation step .

Construction of PROTAC Libraries for Linker Length Optimization

In targeted protein degradation, the length and composition of the linker connecting the target-binding warhead and the E3 ligase ligand are critical for efficient ternary complex formation and subsequent ubiquitination. Boc-PEG27-amine is a key building block for generating PROTACs with a defined, extended linker length. Its orthogonal Boc protecting group allows it to be incorporated into solid-phase or sequential solution-phase synthesis workflows, enabling the parallel synthesis of PROTAC libraries where linker length (e.g., PEG4, PEG8, PEG12, PEG27) is systematically varied . This facilitates structure-activity relationship (SAR) studies to identify the optimal linker for a given target protein and E3 ligase pair.

Surface Modification of Nanoparticles and Biomaterials for Enhanced Biocompatibility

The PEG27 chain of Boc-PEG27-amine provides a dense, hydrophilic corona when conjugated to surfaces of liposomes, polymeric nanoparticles, or other biomaterials. The Boc group enables initial attachment to the surface via the free amine, after which deprotection reveals a second reactive amine for further functionalization. This 'PEGylation' strategy is well-documented to reduce non-specific protein adsorption, prolong circulation half-life, and improve the stability of the modified entity . The extended length of the PEG27 chain offers superior steric shielding compared to shorter PEG linkers, more effectively minimizing opsonization and immune recognition [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-NH-PEG26-C2-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.